2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a sulfur-linked ethanone moiety. Its structure features:
- Pyrazolo[1,5-a]pyrimidine core: Provides a planar aromatic system, enabling π-π stacking interactions.
- Substituents: 5-Tert-butyl: Enhances steric bulk and lipophilicity. 2-Methyl and 3-phenyl groups: Influence electronic properties and molecular stability.
- Thiophen-2-yl ethanone: A heteroaromatic group that modulates solubility and electronic characteristics, distinguishing it from analogs with purely phenyl-based substituents .
Properties
Molecular Formula |
C23H23N3OS2 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C23H23N3OS2/c1-15-21(16-9-6-5-7-10-16)22-24-19(23(2,3)4)13-20(26(22)25-15)29-14-17(27)18-11-8-12-28-18/h5-13H,14H2,1-4H3 |
InChI Key |
HQYLHFQNZHURNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiophene ring: This step involves the coupling of the thiophene moiety to the core structure.
Addition of substituents: The tert-butyl, methyl, and phenyl groups are introduced through various substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s thiophen-2-yl group offers moderate electron-withdrawing effects compared to the 3,4-dimethoxyphenyl group in BG53864 (electron-donating) .
- Sulfur Linkage : The sulfanyl bridge in the target compound and BG53864 enhances metabolic stability compared to carbonyl-linked derivatives like MK55 .
Yield Comparison:
| Compound | Yield | Purification Method | Reference |
|---|---|---|---|
| MK55 | 40% | Column chromatography | |
| MK80 | 35–50% | Recrystallization | |
| BG53864 | N/A | Not reported |
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
- Thiophene-Containing Derivatives : The thiophen-2-yl group in the target compound and MK55 improves aqueous solubility compared to purely phenyl-substituted analogs (e.g., MK59) due to sulfur’s polarity .
- Dimethoxyphenyl vs. Thiophenyl : BG53864’s 3,4-dimethoxyphenyl group likely increases solubility in polar solvents compared to the target compound’s thiophen-2-yl group .
NMR Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
